Barbituric acid, 5-nonyl-

Description

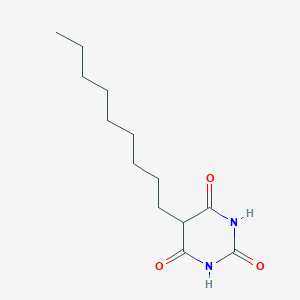

Structure

2D Structure

3D Structure

Properties

CAS No. |

14077-86-2 |

|---|---|

Molecular Formula |

C13H22N2O3 |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

5-nonyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H22N2O3/c1-2-3-4-5-6-7-8-9-10-11(16)14-13(18)15-12(10)17/h10H,2-9H2,1H3,(H2,14,15,16,17,18) |

InChI Key |

PDFZDDDFBSFXNI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1C(=O)NC(=O)NC1=O |

Canonical SMILES |

CCCCCCCCCC1C(=O)NC(=O)NC1=O |

Other CAS No. |

14077-86-2 |

Synonyms |

5-Nonylbarbituric acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to Barbituric Acid, 5-Nonyl-

The synthesis of Barbituric acid, 5-nonyl- is primarily achieved through a well-established route involving the formation of the barbituric acid core followed by or concurrently with the introduction of the nonyl substituent.

Precursor Chemistry and Starting Materials for Barbituric Acid Core

The foundational structure of barbituric acid is a pyrimidine (B1678525) heterocycle. Its synthesis classically employs a condensation reaction between a urea (B33335) derivative and a malonic acid derivative. The key starting materials for the barbituric acid core are urea and diethyl malonate or a similar malonic ester.

Urea serves as the source of the N-C-N backbone of the pyrimidine ring, while diethyl malonate provides the three-carbon chain that forms the remainder of the six-membered ring. These precursors are readily available and cost-effective, making them the cornerstone of barbiturate (B1230296) synthesis for over a century.

Condensation Reactions for Barbituric Acid Synthesis

The formation of the barbituric acid ring is a classic condensation reaction. The most common method involves the reaction of diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide. cdnsciencepub.com The sodium ethoxide acts as a catalyst, deprotonating the active methylene group of diethyl malonate to form a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of urea, initiating a cyclization process that, after subsequent intramolecular reactions and acidification, yields the barbituric acid ring. cdnsciencepub.com

The general reaction scheme is as follows:

This reaction is typically carried out under reflux in an alcoholic solvent, such as ethanol. cdnsciencepub.com The yield of barbituric acid can be influenced by reaction conditions such as temperature, reaction time, and the purity of the reactants.

Alkylation Strategies for Nonyl Group Introduction

To synthesize Barbituric acid, 5-nonyl-, the nonyl group must be introduced at the C-5 position of the barbituric acid scaffold. There are two primary strategies to achieve this:

Condensation with a Substituted Malonic Ester: The most direct and widely used method for preparing 5-alkyl-substituted barbituric acids is the condensation of a monoalkyl-substituted malonic ester with urea. cdnsciencepub.com In this case, diethyl nonylmalonate would be the required precursor. This is synthesized by the alkylation of diethyl malonate with a nonyl halide (e.g., 1-bromononane) in the presence of a base like sodium ethoxide. The resulting diethyl nonylmalonate is then condensed with urea under similar conditions as for the synthesis of unsubstituted barbituric acid to directly yield Barbituric acid, 5-nonyl-.

| Reactant 1 | Reactant 2 | Reagent | Product |

| Diethyl nonylmalonate | Urea | Sodium Ethoxide | Barbituric acid, 5-nonyl- |

Direct Alkylation of Barbituric Acid: While less common for mono-alkylation due to the potential for over-alkylation, it is theoretically possible to directly alkylate the C-5 position of barbituric acid. This would involve treating barbituric acid with a nonyl halide in the presence of a suitable base. However, controlling the reaction to achieve mono-alkylation can be challenging, and this method is more frequently employed for the synthesis of 5,5-disubstituted derivatives.

Synthesis of Barbituric Acid, 5-Nonyl- Derivatives

Further functionalization of Barbituric acid, 5-nonyl- can be achieved, with the C-5 position being the primary site for introducing additional diversity.

Functionalization at the C-5 Position

The remaining hydrogen atom at the C-5 position of Barbituric acid, 5-nonyl- is acidic and can be removed by a base to generate a nucleophilic carbanion. This allows for the introduction of a second substituent at this position.

Alkylation: The introduction of a second alkyl group at the C-5 position can be achieved by treating Barbituric acid, 5-nonyl- with an alkyl halide in the presence of a base. This reaction proceeds via an SN2 mechanism, where the C-5 carbanion attacks the electrophilic carbon of the alkyl halide. This would lead to the formation of a 5-nonyl-5-alkylbarbituric acid derivative. The choice of base and reaction conditions is crucial to ensure efficient alkylation and minimize side reactions.

| Starting Material | Reagent | Product |

| Barbituric acid, 5-nonyl- | Alkyl Halide / Base | 5-Alkyl-5-nonylbarbituric acid |

Arylation: The introduction of an aryl group at the C-5 position of a 5-substituted barbituric acid is a more complex transformation. Modern methods often employ transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions have been utilized for the arylation of cyclic β-dicarbonyl compounds. This would involve reacting a derivative of Barbituric acid, 5-nonyl- (such as a 5-halo derivative) with an arylboronic acid (Suzuki coupling) or an aryl halide (Hartwig-Buchwald amination-type coupling) in the presence of a palladium catalyst and a suitable base. Another approach involves the rhodium(II)-catalyzed reaction of a 5-diazobarbituric acid with an arene. nih.gov

| Starting Material | Coupling Partner | Catalyst System | Product |

| 5-Halo-5-nonylbarbituric acid | Arylboronic acid | Palladium catalyst / Base | 5-Aryl-5-nonylbarbituric acid |

| 5-Diazo-5-nonylbarbituric acid | Arene | Rhodium(II) catalyst | 5-Aryl-5-nonylbarbituric acid |

These advanced synthetic methods allow for the creation of a diverse library of 5-nonyl-5-arylbarbituric acid derivatives for further investigation.

Incorporation of Amine Functions

The introduction of amine functionalities at the C5 position of the barbituric acid scaffold can be achieved through various synthetic routes. One common approach involves a multi-step sequence where an intermediate is first formed, which then reacts with an amine. For instance, a key intermediate can be synthesized by the reaction of an appropriate acid chloride with barbituric acid. This intermediate can then undergo a condensation reaction with various amines to yield 5-(1-amino-substituted)barbituric acid derivatives mdpi.com. This method allows for the introduction of a diverse range of amine groups.

A more direct approach is the three-component reaction of anilines, aldehydes, and barbituric acids. This method, often catalyzed by an organocatalyst like L-proline, allows for the regioselective synthesis of complex fused heterocyclic systems in an environmentally friendly aqueous medium nih.gov. While this typically leads to pyrimido[4,5-b]quinoline-diones, it demonstrates the feasibility of incorporating amino functionalities in a one-pot synthesis.

Another strategy for introducing a nitrogen-containing substituent at the C5 position is through a C-5 dehydrogenative aza-coupling. This can be achieved in a one-pot, three-component reaction between barbituric acids, primary aromatic amines, and a diazotizing agent like tert-butyl nitrite. This reaction proceeds under ambient conditions without the need for a catalyst, providing access to 5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-triones acs.org.

A more complex method for the amination of barbituric acid involves the fusion of a triazole ring to the 5,6-positions of the barbituric acid, followed by cleavage and thermal elimination of nitrogen to yield the aminobarbiturate researchgate.net.

The following table summarizes various amines that can be incorporated and the corresponding reaction conditions.

| Amine | Reaction Type | Conditions | Product Type | Reference |

| Methylamine hydrochloride | Condensation with intermediate | Ethanol, reflux | 5-(1-amino-4-phenoxybutylidene)barbituric acid derivative | mdpi.com |

| Anilines | Three-component reaction | L-proline, water | 5-arylpyrimido[4,5-b]quinoline-dione | nih.gov |

| Primary aromatic amines | Dehydrogenative aza-coupling | Acetonitrile, room temperature | 5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione | acs.org |

Modifications of the Barbituric Acid Core

The nitrogen atoms of the barbituric acid ring can be substituted with alkyl or aryl groups. N-alkylation is a common modification. For 5-alkyl-substituted barbiturates, N,N'-dialkylation can be achieved by reacting the barbituric acid derivative with an alkylating agent in the presence of a base.

Palladium-catalyzed reactions have been explored for the N-arylation of various nitrogen-containing heterocycles, and these methods could potentially be applied to 5-nonylbarbituric acid nih.govresearchgate.netdntb.gov.ua. Copper-catalyzed N-arylation represents another viable route. These reactions often utilize aryl halides or arylboronic acids as the aryl source in the presence of a copper catalyst and a suitable ligand nih.govbeilstein-journals.org. The table below outlines general conditions for these transformations.

| Substitution | Reagent | Catalyst/Conditions | Product |

| N-Alkylation | Alkyl halide | Base (e.g., K2CO3) | N-Alkyl-5-nonylbarbituric acid |

| N-Arylation | Aryl halide | Palladium catalyst, ligand, base | N-Aryl-5-nonylbarbituric acid |

| N-Arylation | Arylboronic acid | Copper catalyst, base-free | N-Aryl-5-nonylbarbituric acid |

The synthesis of 5-nonyl-2-thiobarbituric acid, an analogue of 5-nonylbarbituric acid where one of the carbonyl oxygens at the C2 position is replaced by sulfur, can be achieved through the condensation of diethyl nonylmalonate with thiourea. This reaction is typically carried out in the presence of a strong base such as sodium ethoxide in an alcoholic solvent google.comchemicalbook.com. The general reaction scheme is presented below.

Reaction Scheme for the Synthesis of 5-nonyl-2-thiobarbituric acid Diethyl nonylmalonate + Thiourea --(Sodium ethoxide, Ethanol, Reflux)--> 5-nonyl-2-thiobarbituric acid

The reaction conditions for the synthesis of various 5-substituted-2-thiobarbituric acids are summarized in the following table.

| 5-Substituent | Malonate Derivative | Base | Solvent | Yield | Reference |

| Methyl | Diethyl methylmalonate | Sodium ethoxide | Ethanol | 73.7% | google.com |

| 4-Methoxyphenyl | Diethyl (4-methoxyphenyl)malonate | Sodium ethoxide | Ethanol | 91.6% | google.com |

| General Aryl | Diethyl arylmalonate | Sodium ethoxide | Ethanol | High | nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 5-nonylbarbituric acid in a single step. A notable example is the three-component reaction between barbituric acid, an aldehyde (in this case, nonanal), and a reducing agent. Hantzsch 1,4-dihydropyridines can serve as effective reducing agents in this context. This reaction can be performed under microwave irradiation in the absence of a solvent, leading to the formation of 5-alkylated barbituric acids in good yields nih.govtsijournals.com.

Another multicomponent approach involves the domino Knoevenagel-Michael addition reaction. This strategy involves the reaction of barbituric acid, an aldehyde, and an N,N-disubstituted aniline in acetonitrile. This catalyst-free method provides 5-alkylated barbituric acid derivatives in high yields without the need for chromatographic separation figshare.com.

Catalytic Systems in Barbiturate Synthesis

Various catalytic systems have been developed to enhance the efficiency and selectivity of reactions for synthesizing 5-substituted barbituric acids. The Knoevenagel condensation, a key step in many synthetic routes, involves the reaction of barbituric acid with an aldehyde. A wide array of catalysts can be employed for this transformation when synthesizing 5-arylidine barbituric acids, and these can be adapted for aliphatic aldehydes like nonanal.

Examples of catalysts used in the synthesis of barbituric acid derivatives are listed in the table below.

| Catalyst | Reaction Type | Conditions | Reference |

| Sodium acetate | Knoevenagel condensation | Grinding, room temperature | tsijournals.comresearchgate.net |

| Copper oxide nanoparticles | Knoevenagel condensation | High-speed stirring, room temperature | isca.me |

| L-proline | Three-component reaction | Water | nih.gov |

| [TPPHSP]Br (ionic liquid) | Knoevenagel condensation | Ethanol-water, reflux | mdpi.com |

| Mg(NTf2)2 | Knoevenagel condensation | Water | researchgate.net |

Novel Synthetic Strategies and Green Chemistry Applications

In line with the principles of green chemistry, several novel and environmentally benign strategies for the synthesis of barbituric acid derivatives have been developed. These methods focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

One prominent green approach is the use of solvent-free reaction conditions. The Knoevenagel condensation between barbituric acid and aldehydes can be effectively carried out by grinding the reactants together at room temperature, often with a mild catalyst like sodium acetate tsijournals.comresearchgate.net. This method is simple, fast, and avoids the use of volatile organic solvents.

The use of water as a green solvent is another significant advancement. Several catalytic systems have been shown to be highly effective for the synthesis of barbituric acid derivatives in aqueous media researchgate.netresearchgate.netresearchgate.net.

Microwave-assisted synthesis has also emerged as a powerful tool. The three-component synthesis of 5-alkylated barbituric acids using Hantzsch esters can be performed under microwave irradiation without a solvent, significantly reducing reaction times nih.gov.

The development of reusable and eco-friendly catalysts is another cornerstone of green chemistry in this field. Nanoparticles, such as copper oxide and gold, have been employed as efficient and recyclable catalysts for the synthesis of barbituric acid derivatives isca.measianpubs.org. Ionic liquids also serve as reusable catalytic media for these reactions mdpi.com.

The following table highlights some green synthetic approaches for barbituric acid derivatives.

| Green Approach | Reaction | Conditions | Advantages | Reference |

| Solvent-free grinding | Knoevenagel condensation | Sodium acetate, room temperature | Avoids organic solvents, simple, fast | tsijournals.comresearchgate.netrroij.com |

| Aqueous medium | Knoevenagel condensation | Mg(NTf2)2 catalyst | Environmentally benign solvent | researchgate.net |

| Microwave irradiation | Three-component synthesis | Solvent-free | Reduced reaction time, energy efficient | nih.gov |

| Nanocatalysis | Knoevenagel condensation | CuO nanoparticles | Recyclable catalyst, high yield | isca.me |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization of Barbituric Acid, 5-Nonyl- and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Barbituric acid, 5-nonyl-, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 5-substituted barbituric acid derivative is characterized by distinct signals corresponding to the protons of the barbiturate (B1230296) ring and the substituent. In a solvent like DMSO-d₆, the protons of the N-H groups in the barbituric acid ring typically appear as a singlet around 11.10 ppm. rsc.org The single proton at the C-5 position, being adjacent to two carbonyl groups, would also have a characteristic chemical shift. For Barbituric acid, 5-nonyl-, this C-5 proton signal is expected between 3.4 and 3.6 ppm. The nonyl group introduces a series of signals in the aliphatic region of the spectrum. The terminal methyl (CH₃) group would appear as a triplet at approximately 0.8-0.9 ppm, while the methylene (CH₂) groups would produce a complex series of multiplets in the range of 1.2-1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons (C=O) of the barbituric acid ring are highly deshielded and typically resonate at around 167-170 ppm for the C-2 position and 151 ppm for the C-4 and C-6 positions. rsc.org The C-5 carbon, substituted with the nonyl group, would appear at a chemical shift of approximately 40 ppm. The carbons of the nonyl chain would be observed in the upfield region of the spectrum, with the terminal methyl carbon appearing around 14 ppm and the various methylene carbons resonating between 22 and 32 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Barbituric acid, 5-nonyl-

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| N-H | ~11.1 | - |

| C=O (C4, C6) | - | ~151 |

| C=O (C2) | - | ~167 |

| C-5 H | ~3.5 | ~40 |

| Nonyl CH₂ | ~1.2-1.6 | ~22-32 |

| Nonyl CH₃ | ~0.8-0.9 | ~14 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. americanpharmaceuticalreview.comresearchgate.net For Barbituric acid, 5-nonyl-, these spectra are dominated by the vibrations of the barbiturate ring and the alkyl chain.

Infrared (IR) Spectroscopy: The IR spectrum of barbituric acid derivatives shows characteristic absorption bands. nist.gov The N-H stretching vibrations are typically observed in the region of 3100-3200 cm⁻¹. The C=O stretching vibrations give rise to strong, distinct bands between 1650 and 1750 cm⁻¹. The presence of multiple carbonyl groups can lead to several bands in this region. The C-H stretching vibrations of the nonyl group's methylene and methyl groups are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for the alkyl chain appear around 1465 cm⁻¹ and 1375 cm⁻¹. The pyrimidine (B1678525) ring itself has characteristic breathing vibrations, which can be used for identification. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov C-H stretching vibrations are also prominent in Raman spectra. americanpharmaceuticalreview.com The symmetric breathing vibration of the pyrimidine ring often gives a strong and characteristic peak, which is useful for identifying barbiturates. researchgate.net Carbonyl stretching bands are also visible, although they are typically weaker than in the IR spectrum. The low-frequency region of the Raman spectrum can provide information about the lattice vibrations of the crystal, which is useful in studying polymorphism.

Table 2: Key IR and Raman Vibrational Frequencies for Barbituric acid, 5-nonyl-

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3100-3200 | 3100-3200 |

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 |

| C=O | Stretching | 1650-1750 (strong, multiple bands) | 1650-1750 (weaker) |

| C-H (Alkyl) | Bending | 1375-1465 | 1375-1465 |

| Pyrimidine Ring | Ring Breathing | Variable | ~650 (strong) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in barbituric acid derivatives is the pyrimidine-2,4,6-trione system. Barbituric acid and its derivatives exhibit UV absorption that is highly dependent on the pH of the solution due to various ionization and tautomeric equilibria. researchgate.net

In acidic and near-neutral solutions, the diketo form is predominant. The UV spectrum typically shows absorption maxima corresponding to n → π* transitions of the carbonyl groups. For barbituric acid itself, an intense absorption is observed around 258 nm in aqueous solutions, which is attributed to the anionic form. researchgate.net The 5-nonyl- substituent, being a saturated alkyl group, is an auxochrome and is not expected to significantly alter the position of the main absorption bands compared to the parent barbituric acid. The primary utility of UV-Vis spectroscopy for these compounds lies in quantitative analysis and studying acid-base properties. unomaha.edu

Crystallographic Analysis and Solid-State Structure

The arrangement of molecules in the solid state dictates many of the bulk properties of a material. For barbituric acid derivatives, X-ray diffraction is the definitive method for determining crystal structure, while the study of polymorphism is crucial for understanding their physical stability.

The crystal structures of barbiturates are dominated by extensive hydrogen bonding involving the N-H groups as donors and the carbonyl C=O groups as acceptors. researchgate.net These interactions typically lead to the formation of robust supramolecular synthons, such as one-dimensional chains or two-dimensional layered structures. acs.org The specific packing arrangement is influenced by the nature of the substituent at the C-5 position. A long, flexible alkyl chain like a nonyl group would likely pack in a way that maximizes van der Waals interactions between the chains, potentially leading to layered structures where the hydrophilic barbiturate head groups form hydrogen-bonded sheets, and the hydrophobic nonyl tails interdigitate.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon among barbituric acid derivatives. nih.govacs.org Different polymorphs of the same compound can have different physical properties, such as melting point and solubility.

The formation of different polymorphs is often governed by the variety of possible hydrogen-bonding patterns that the barbiturate ring can adopt. researchgate.net For example, barbital (5,5-diethylbarbituric acid) is known to have at least six polymorphic forms. acs.org The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, can influence which polymorph is obtained.

For Barbituric acid, 5-nonyl-, the conformational flexibility of the long nonyl chain adds another layer of complexity. The chain can adopt different conformations, which could lead to various packing arrangements and thus increase the likelihood of polymorphism. Crystal engineering principles can be applied to target specific crystal forms by controlling the intermolecular interactions, particularly the hydrogen bonds, through methods like co-crystallization or by carefully selecting crystallization conditions. acs.orgresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to understanding the electronic structure and energetics of molecules. These methods have been widely applied to barbituric acid and its derivatives to elucidate their fundamental chemical nature. nih.govrsc.org

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. It is often used to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. For the broader class of 5,5-dialkyl barbituric acids, high-level theoretical methods such as the Gaussian-n (Gn) theories (G3 and G4) have been employed to accurately calculate geometries and thermochemical data for both neutral molecules and their deprotonated forms. nih.gov

DFT studies on barbituric acid derivatives show that the keto-tautomer is generally the most stable form in the gas phase and in solution. nih.gov For 5-nonylbarbituric acid, DFT calculations can predict key electronic properties that govern its reactivity. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's charge-transfer interactions and kinetic stability. chimicatechnoacta.ru The energy gap between HOMO and LUMO is a critical parameter for assessing molecular reactivity. chimicatechnoacta.ru

Furthermore, DFT calculations at levels like BLYP-D3(BJ)/aug-cc-pVDZ have been used to study the interaction of barbiturates with ions, revealing that the C-H bond at the 5-position can be as effective as the N-H bonds in coordinating with anions like chloride. conicet.gov.ar This is particularly relevant for 5-nonylbarbituric acid, where the methine hydrogen at the point of substitution is acidic.

A theoretical study on a related compound, 5-(4'-dimethylaminobenzylidene)barbituric acid, used DFT and its time-dependent variant (TDDFT) to investigate its spectral behavior and the structure of its aggregated forms. researchgate.net Such calculations confirm the appearance of new absorption bands upon aggregation and their shift to the red region as the number of interacting molecules increases. researchgate.net

Table 1: Predicted Electronic Properties of Barbiturate (B1230296) Derivatives from Quantum Chemical Calculations This table is illustrative and based on typical data obtained for related compounds from the literature. Specific values for 5-nonylbarbituric acid would require dedicated calculations.

| Parameter | Description | Typical Method | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP) | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP) | Relates to the ability to accept electrons. |

| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | DFT (e.g., B3LYP) | Indicates chemical reactivity and kinetic stability. chimicatechnoacta.ru |

| Dipole Moment (µ) | Measure of the net molecular polarity | DFT, Ab Initio | Influences intermolecular interactions and solubility. core.ac.uk |

| Mulliken Atomic Charges | Distribution of electron charge among atoms | DFT (e.g., B3LYP) | Identifies reactive sites (nucleophilic/electrophilic). |

| Predicted CCS (Ų) | Predicted Collision Cross Section | CCSbase | Provides information on the molecule's size and shape in the gas phase. uni.lu |

Ab initio and semi-empirical methods are alternative computational approaches for studying molecular systems. Ab initio methods, like the high-level G3 and G4 theories, are based on first principles without experimental parameters and offer high accuracy, though they are computationally expensive. nih.govresearchgate.net They are well-suited for smaller molecules or for benchmarking other methods. For instance, in a study of various barbiturates, chemical structures were optimized using an ab initio method with the 6-31G basis set. echemcom.com

Semi-empirical methods, such as AM1, PM3, and MNDO, are computationally less demanding because they incorporate some experimentally derived parameters. core.ac.ukmpg.deuomustansiriyah.edu.iq This makes them suitable for very large molecules or for high-throughput screening. arxiv.org These methods are effective for calculating geometric and energetic information for a wide range of compounds. scielo.br The RM1 model, for example, has been successfully used to study the conformational possibilities of various organic compounds. scielo.br The development of faster and more robust semi-empirical methods, like GFN-xTB, has enabled the efficient simulation of properties like mass spectra for a wide array of molecules. rsc.org

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment.

The long, flexible nonyl chain of Barbituric acid, 5-nonyl- introduces significant conformational complexity. Conformational analysis, using both quantum chemical calculations and MD simulations, is essential to identify the most stable arrangements of this chain and its orientation relative to the barbiturate ring. ethz.chnih.gov Studies on related molecules, such as 5-benzyl substituted derivatives, have shown that even with bulky substituents, the energy differences between various conformers can be small (e.g., < 2 kcal/mol), suggesting that the substituent may be more or less freely rotating at ambient temperatures. ethz.ch For the 5-nonyl- derivative, MD simulations would be crucial to map the potential energy surface and understand the flexibility of the alkyl tail, which can influence how the molecule interacts with its environment or potential binding sites. core.ac.uk

The barbiturate core contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), enabling it to form strong intermolecular interactions, including self-aggregation through hydrogen bonding. conicet.gov.arresearchgate.net MD simulations can model these interactions explicitly. For instance, simulations of barbituric acid derivatives have been used to study their binding modes with biological targets, where the formation of hydrogen bonds is a key factor. core.ac.uk

The solvent environment significantly influences the behavior of molecules. wikipedia.org Computational models can explore solvent effects by either treating the solvent as a continuum (e.g., using the PCM model) or by including explicit solvent molecules in the simulation box. researchgate.netwikipedia.org Studies on various organic reactions have shown that the composition of the solvent can dramatically affect reaction rates and equilibria. osti.govlibretexts.org For 5-nonylbarbituric acid, the long nonyl chain is nonpolar, while the barbiturate head is polar. This amphiphilic character suggests that its orientation and aggregation behavior will be highly dependent on the polarity of the solvent. mdpi.com MD simulations in different solvents (e.g., water, methanol, dioxane) could reveal how solvent molecules arrange around the solute and how this affects the stability of different conformers and the strength of intermolecular interactions. osti.gov

Structure-Activity Relationship (SAR) Studies Through Computational Models

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity using computational models. nih.gov For barbiturates, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various properties.

In one study, QSAR models were built for 42 barbiturate derivatives to predict properties like polarizability, molar refractivity, and the octanol/water partition coefficient (LogP). echemcom.com Notably, this study included 5-Ethyl-5-nonylbarbiturate, a close analogue of the target compound. The models were generated using multiple linear regression based on molecular descriptors calculated from structures optimized with ab initio methods. echemcom.com

Another powerful approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These methods have been applied to barbituric acid derivatives to build predictive models for their activity as enzyme inhibitors. These models consider the 3D steric and electrostatic fields of the molecules, providing a more detailed picture of the structural requirements for activity. Such studies have highlighted the critical role that the distribution of partial charges plays in the predictive power of the model. mdpi.com For 5-nonylbarbituric acid, the long alkyl chain would be a key determinant in such models, contributing significantly to the steric and hydrophobic fields.

Quantitative Structure-Activity Relationships (QSAR) for Barbiturate Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. bas.bg These models seek to establish a mathematical relationship between the chemical structure and the biological or physicochemical activity of a series of compounds. spu.edu.sy

For barbiturate derivatives, QSAR models have been extensively developed to predict various properties. echemcom.com The process involves calculating a set of numerical values, known as molecular descriptors, which quantify different aspects of a molecule's structure. These can include descriptors related to topology, geometry, and electronic properties. nih.gov Statistical methods, most commonly Multiple Linear Regressions (MLR), are then employed to create a model that correlates these descriptors with an observed activity. bas.bgechemcom.com Genetic algorithms are often used to select the most relevant descriptors from a large pool, enhancing the model's predictive power. echemcom.comechemcom.com

Key physicochemical properties of barbiturates that have been successfully modeled using QSAR include the octanol/water partition coefficient (LogP), polarizability (POL), and molar refractivity (MR). echemcom.comechemcom.com Lipophilicity, often expressed as LogP, has been identified as a particularly critical factor in the activity of barbiturates. tandfonline.com Studies have shown a parabolic relationship between LogP and biological effects, indicating that there is an optimal level of lipophilicity for activity; compounds that are either too hydrophilic or too lipophilic show decreased activity. spu.edu.sytandfonline.com For drugs targeting the central nervous system, such as barbiturates, a LogP value of approximately 2.0 is often considered optimal. spu.edu.sy

| Study Focus | Properties Modeled | Key Molecular Descriptors Used | Statistical Method | Reference |

|---|---|---|---|---|

| Physicochemical Properties of 42 Barbiturates | LogP, Molar Refractivity (MR), Polarizability (POL) | ZM1V, IC2, GNar, UNIP, X3, MPC08, SIC2, TIC0, S1K, Mi, SMTIV | Multiple Linear Regressions (MLR), Genetic Algorithm | echemcom.com |

| Binding of Barbiturates to Cytochrome P450 2B1 | Spectroscopic Binding Constant (KS) | LogP | Parabolic Regression | tandfonline.com |

| Urease Inhibition by Barbituric Acid Derivatives | Inhibitory Concentration (IC50) | CoMFA (steric, electrostatic fields), CoMSIA (hydrophobic, H-bond fields) | 3D-QSAR (CoMFA, CoMSIA) | nih.gov |

| Duration of Depressant Effect of 160 Barbiturates | Duration of Action | Fragment counts, substructures, molecular connectivity indexes | Linear Discriminant Functions | nih.gov |

Ligand-Based and Structure-Based Molecular Design Principles

The design of new molecules, including derivatives of Barbituric acid, 5-nonyl-, generally follows two main computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). iaanalysis.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. iaanalysis.com This approach relies on analyzing a set of molecules (ligands) that are known to interact with the target. By identifying the common structural features and properties required for biological activity, a pharmacophore model can be developed. quora.com QSAR models are also a key component of LBDD. quora.comnih.gov The goal is to design new molecules that fit the pharmacophore model or have predicted high activity based on the QSAR equation.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through methods like X-ray crystallography. iaanalysis.com This powerful approach involves using the target's structure to design molecules that can bind to it with high affinity and specificity. quora.com A primary technique in SBDD is molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. quora.comresearchgate.net By visualizing how a molecule like a barbiturate derivative fits into the active site of an enzyme, researchers can make rational modifications to improve its binding and, consequently, its biological effect.

A practical example of these principles is seen in the design of novel urease inhibitors that incorporate a barbiturate structure. nih.govresearchgate.net The design process began by considering the structures of known urease inhibitors (a ligand-based approach). Barbiturates were chosen as a core structure because they contain a urea (B33335) backbone and can act as a "false substrate" for the enzyme. nih.gov This initial design was then refined using SBDD. Molecular docking studies were performed to simulate how the designed barbiturate derivatives would fit into the active site of the urease enzyme. researchgate.netacs.org This structure-based analysis allowed researchers to predict which modifications, such as the addition of specific aryl groups, would best stabilize the molecule within the active site and enhance its inhibitory activity. nih.gov

Predictive Modeling for Chemical Reactivity

Beyond predicting biological activity, computational models are also used to forecast the chemical reactivity of molecules. acs.org Understanding how a compound might react under different chemical conditions is crucial for synthesis, stability analysis, and metabolism studies. For barbituric acid and its derivatives, including 5-nonyl-barbituric acid, predictive models can elucidate potential reaction pathways and products.

One notable area of study is the nitration of the barbituric acid core. researchgate.net Computational studies can model the reaction mechanism, predicting where nitration is most likely to occur. Research has shown that the nitration of barbituric acid can yield the previously unknown 5,5-dinitrobarbituric acid. researchgate.netdiva-portal.org These models can also predict the subsequent reactivity of the products. For instance, 5,5-dinitrobarbituric acid is predicted to readily undergo hydrolysis to form dinitroacetylurea. researchgate.netdiva-portal.org Such predictive capabilities allow chemists to design synthetic routes and anticipate potential byproducts with greater accuracy. Modern approaches, such as graph-convolutional neural networks, are being developed to create even more powerful models for predicting a wide range of chemical reactions. acs.org

| Reactant | Reaction Condition | Predicted Product | Subsequent Reaction | Reference |

|---|---|---|---|---|

| Barbituric Acid | Nitration at 40°C | 5,5-dinitrobarbituric acid | Hydrolysis | researchgate.netdiva-portal.org |

| 5,5-dinitrobarbituric acid | Hydrolysis | Dinitroacetylurea | Further hydrolysis in base | researchgate.netdiva-portal.org |

| Dinitroacetylurea | Basic Hydrolysis | Potassium salt of dinitromethane | N/A | researchgate.netdiva-portal.org |

Pharmacological and Biological Activity Profiling Pre Clinical and Mechanistic Focus

General Mechanisms of Action of Barbiturate (B1230296) Derivatives

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system (CNS) depressants. pharmatutor.org Their pharmacological effects are primarily attributed to their ability to modulate inhibitory neurotransmission in the brain. news-medical.net The parent compound, barbituric acid, is not pharmacologically active itself; activity is conferred by the addition of substituent groups at the C-5 position of the pyrimidine (B1678525) ring. mdpi.comtsijournals.com

Interaction with Central Nervous System Receptors (e.g., GABA_A receptor modulation)

The principal mechanism of action for barbiturates involves their interaction with the γ-aminobutyric acid type A (GABA_A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. news-medical.netyoutube.commdpi.com Barbiturates are positive allosteric modulators of the GABA_A receptor, meaning they bind to a site on the receptor that is distinct from the GABA binding site. wsu.edu This binding enhances the effect of GABA. nih.gov

Specifically, barbiturates increase the duration for which the GABA_A receptor's associated chloride ion channel remains open when GABA is bound. news-medical.netyoutube.com This prolonged opening allows a greater influx of chloride ions into the neuron. news-medical.net At higher concentrations, some barbiturates can also act as direct agonists, opening the chloride channel even in the absence of GABA. youtube.comwsu.edu This dual action distinguishes them from other modulators like benzodiazepines. nih.gov The interaction is not uniform across all neurons; studies on neocortical and thalamocortical neurons show that different types of barbiturates can have varied effects on GABA_Aergic inhibitory postsynaptic currents (IPSCs), which may contribute to their different therapeutic profiles. nih.gov

General Neural Activity Depression

The enhanced influx of negatively charged chloride ions, resulting from the modulation of the GABA_A receptor, leads to hyperpolarization of the neuronal membrane. news-medical.net This change in the neuron's membrane potential makes it more difficult for the neuron to reach the threshold required to fire an action potential, thus depressing its activity. news-medical.net This inhibitory effect is the foundation of the sedative, hypnotic, and anticonvulsant properties of barbiturates. mdpi.comyoutube.com

In Vitro and In Vivo Biological Investigations

Research has extended beyond the central nervous system, revealing a range of other biological activities for barbituric acid derivatives. These investigations, conducted in non-human models, highlight potential applications in oncology and enzyme modulation.

Antiproliferative and Antimigratory Effects on Cancer Cell Lines

Derivatives of barbituric acid have demonstrated significant potential as anticancer agents in pre-clinical studies. nih.gov Various substituted barbiturates have been shown to inhibit the growth and spread of cancer cells. researchgate.netovid.com

One study investigated a series of novel barbituric acid derivatives for their effects on hepatocellular carcinoma (HCC) cells, including those resistant to the standard drug sorafenib. nih.gov A specific derivative, identified as BA-5, was found to significantly inhibit the viability of both HCC and sorafenib-resistant HCC cells in a dose- and time-dependent manner. nih.gov Mechanistic studies revealed that BA-5 treatment decreased the phosphorylation of AKT/p70s6k and induced apoptosis by increasing cleaved PARP and cleaved caspase-7. nih.gov Furthermore, BA-5 was shown to suppress cancer cell migration, an effect associated with the reduction of Vimentin protein expression, a key marker in the epithelial-mesenchymal transition. nih.gov In a xenograft mouse model, administration of BA-5 significantly inhibited the growth of HCC tumors. nih.gov

Other studies have explored different modifications of the barbiturate scaffold. For instance, thiobarbiturate derivatives linked to an s-triazine core have shown antiproliferative activity against A549 (lung), HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with the specific substituents on the s-triazine ring greatly influencing the activity. acs.org Similarly, amphipathic barbiturates have been investigated for their cytolytic effects on head and neck squamous cell carcinoma cell lines. frontiersin.org

| Cell Line | Cell Type | Key Finding |

|---|---|---|

| Huh7 | HCC | Significant inhibition of cell viability in a dose- and time-dependent manner. |

| Hep3B | HCC | Significant inhibition of cell viability in a dose- and time-dependent manner. |

| SK-Hep1 | HCC | Significant inhibition of cell viability in a dose- and time-dependent manner. |

| Mahlavu | HCC | Significant inhibition of cell viability in a dose- and time-dependent manner. |

| Huh7-SR | Sorafenib-Resistant HCC | Significant inhibition of cell viability. |

| Hep3B-SR | Sorafenib-Resistant HCC | Significant inhibition of cell viability. |

Enzyme Inhibition Potentials (e.g., Urease, Alpha-glucosidase)

Barbituric acid derivatives have been identified as inhibitors of various enzymes, with significant research focusing on urease. nih.govresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria. nih.gov A number of studies have synthesized and evaluated barbituric and thiobarbituric acid derivatives as urease inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that substituents on the phenyl ring of these derivatives play a crucial role in their inhibitory activity. Groups capable of binding to the nickel center of the enzyme's active site, such as hydroxyl (OH) groups or a pyridyl moiety, tend to increase the inhibitory potency. nih.gov

In addition to urease, there is evidence that related pyrimidine structures possess inhibitory activity against α-glucosidase. researchgate.net Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type-2 diabetes. nih.gov While direct studies on "Barbituric acid, 5-nonyl-" are limited, the broader class of pyrimidine derivatives has shown potential in this area, suggesting a possible avenue for future investigation. researchgate.net

| Enzyme | Significance | Findings for Barbiturate Derivatives |

|---|---|---|

| Urease | Bacterial virulence factor. nih.gov | Various derivatives show inhibitory activity. Potency is influenced by substituents that can interact with the enzyme's nickel-containing active site. nih.gov |

| Alpha-glucosidase | Involved in carbohydrate metabolism. nih.gov | Related pyrimidine-based compounds have demonstrated inhibitory activity, suggesting potential for barbiturate derivatives. researchgate.net |

Antioxidant Activity Assays

Several studies have reported the antioxidant properties of barbituric acid derivatives. nih.govresearchgate.net The ability of these compounds to neutralize free radicals has been evaluated using various standard in vitro assays. For example, chromeno-pyrimidine derivatives, synthesized from barbituric acids, were assessed for their antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) methods. researchgate.net Similarly, some arylidene barbiturates have been shown to possess antioxidant activities. tsijournals.com This property suggests that, in addition to their other biological effects, these compounds may help mitigate cellular damage caused by oxidative stress.

Antimicrobial Spectrum (Antibacterial, Antifungal)

Derivatives of barbituric acid have demonstrated a wide range of biological activities, including antibacterial and antifungal properties nih.govchemmethod.comirapa.org. Various studies have shown that certain 5-substituted barbiturates exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria mdpi.com. For instance, 5-arylidene barbiturate derivatives have been evaluated for their effects on bacteria and mushroom tyrosinase nih.gov. Similarly, other derivatives have shown promise as antifungal agents chemmethod.comirapa.org. However, specific studies detailing the antimicrobial spectrum of 5-nonylbarbituric acid against a panel of bacterial or fungal strains are not extensively documented in the reviewed literature.

Immunomodulatory Properties

The immunomodulatory potential of barbituric acid derivatives is an area of active research. Certain newly synthesized derivatives have been reported to possess immunomodulatory activities nih.gov. These effects can manifest as either immunosuppressive or immunostimulatory, depending on the specific molecular structure and the biological context. The core structure of barbituric acid serves as a scaffold for compounds that can influence immune pathways, but specific preclinical data quantifying the immunomodulatory properties of 5-nonylbarbituric acid have not been detailed in available research.

Antiviral and Anti-HIV Activity

The therapeutic potential of barbituric acid derivatives extends to antiviral applications, including activity against the Human Immunodeficiency Virus (HIV) mdpi.comnih.govresearchgate.net. Research into this class of compounds has identified molecules with the potential to inhibit viral replication or other key processes in the viral life cycle researchgate.net. While the general class of barbiturates has been explored for anti-HIV and other antiviral activities, specific in vitro or in vivo preclinical studies focused on the efficacy of 5-nonylbarbituric acid against HIV or other viruses are not prominently featured in the scientific literature.

Effects on Organ Systems in Pre-clinical Models (e.g., Hepatic and Renal Observations)

Structure-Activity Relationships in Biological Contexts

The biological activity of barbiturates is intrinsically linked to the chemical structure, particularly the substituents at the C-5 position. These substituents modulate the compound's lipophilicity, its interaction with biological targets, and its metabolic stability.

Influence of the 5-Nonyl- Substituent on Biological Efficacy

The 5-nonyl- substituent is a nine-carbon straight alkyl chain. The length and nature of the alkyl chain at the C-5 position are critical determinants of a barbiturate's pharmacological profile.

Lipophilicity : The long, nine-carbon chain of the nonyl group significantly increases the lipophilicity (fat-solubility) of the molecule compared to barbituric acid itself or derivatives with shorter alkyl chains. This property is crucial for crossing the blood-brain barrier, a key step for central nervous system activity.

Sedative-Hypnotic Activity : For sedative and hypnotic effects, the total number of carbon atoms in both C-5 substituents is optimal between 6 and 10. The 5-nonyl- substituent, having nine carbons, falls squarely within this optimal range, suggesting it would confer significant sedative-hypnotic activity. Increasing the carbon count beyond this range can lead to a decrease in activity despite a further increase in lipid solubility.

Comparative Analysis with Other C-5 Substituted Barbituric Acid Derivatives

The biological efficacy of 5-nonylbarbituric acid can be contextualized by comparing its C-5 substituent to those of other derivatives. The structure-activity relationship (SAR) principles for barbiturates offer a framework for this comparison.

Chain Length : Compared to derivatives with shorter alkyl chains (e.g., ethyl, propyl, butyl), the nonyl group would be expected to produce a compound with higher lipid solubility. This generally correlates with a more rapid onset and shorter duration of action, as the highly lipophilic compound can be rapidly redistributed from the brain into peripheral fatty tissues.

Branching : Straight-chain isomers, such as the n-nonyl group, are typically less potent and have a longer duration of action than their branched-chain isomers with the same number of carbon atoms. Branched chains increase lipid solubility to a greater extent, enhancing potency.

Saturation : The nonyl group is a saturated alkyl chain. The introduction of unsaturation (i.e., double or triple bonds) in the C-5 side chain generally increases potency compared to the corresponding saturated analogue with the same number of carbons.

Alicyclic/Aromatic Substituents : The replacement of an aliphatic group like nonyl with an alicyclic (e.g., cyclohexyl) or aromatic (e.g., phenyl) group often results in greater potency.

The following interactive table summarizes these structure-activity relationships, comparing the nonyl group to other representative C-5 substituents.

| C-5 Substituent Type | Example Substituent(s) | General Impact on Lipophilicity | Expected Impact on CNS Activity (relative to Nonyl) |

| Long Straight-Chain Alkyl | Nonyl | High | Baseline |

| Short Straight-Chain Alkyl | Ethyl, Propyl | Lower | Lower potency, potentially longer duration |

| Branched-Chain Alkyl | Isoamyl, Sec-butyl | Higher | Higher potency, shorter duration |

| Unsaturated Alkyl | Allyl, Propynyl | Higher | Higher potency |

| Alicyclic | Cyclohexyl | Higher | Higher potency |

| Aromatic | Phenyl | Higher | Higher potency |

Information on "Barbituric acid, 5-nonyl-" Remains Elusive in Scientific Literature

The general framework of barbituric acid chemistry allows for the synthesis of a wide array of derivatives through the modification of the C5 position. These derivatives often exhibit a range of chemical properties and are utilized as building blocks in organic synthesis. For instance, 5-alkylated barbituric acids can be synthesized through various methods, including microwave-assisted three-component reactions. These compounds, in turn, can serve as precursors for more complex molecules.

In the broader context of medicinal chemistry, barbituric acid derivatives have been investigated for various therapeutic applications. The core structure of barbituric acid acts as a versatile scaffold for the development of new chemical entities. For example, derivatives have been synthesized and evaluated for their potential as inhibitors of certain enzymes.

The applications of barbituric acid and its derivatives extend to materials science and polymer chemistry. While specific examples for the 5-nonyl derivative are not documented, the general class of compounds can be involved in polymerization processes. For instance, certain derivatives can act as catalysts or be incorporated into polymer structures to modify their properties for use in plastics and textiles.

However, without specific studies on "Barbituric acid, 5-nonyl-," any discussion on its role as a chemical building block, its applications in materials science, or its use in advanced materials would be speculative. The unique properties and potential applications of this specific compound remain an area for future investigation within the scientific community.

Non Pharmacological and Industrial Applications

Advanced Materials and Industrial Chemical Uses

Ink and Dye Formulations (e.g., Azo Dyes)

Barbituric acid and its derivatives are key components in the synthesis of certain types of dyes, particularly azo dyes. researchgate.netacs.orgresearchgate.net Azo dyes are organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are among the most widely used classes of synthetic colorants in various industries. nih.govekb.eg

The synthesis of azo dyes involving barbituric acid typically occurs through a diazo-coupling reaction. researchgate.netekb.eg This process involves the reaction of a diazonium salt with a coupling agent, in this case, a barbituric acid derivative. The active methylene group at the C-5 position of the barbituric acid ring is the site of the coupling reaction, leading to the formation of a 5-azo-barbituric acid derivative. researchgate.netacs.org

The substituent at the C-5 position, such as the nonyl group in 5-nonylbarbituric acid, can influence the final properties of the dye. The alkyl chain affects the molecule's solubility and its affinity for different substrates. For instance, a long alkyl chain like a nonyl group increases the lipophilicity of the dye molecule, which can be advantageous for applications in non-aqueous systems or for dyeing synthetic fibers. The specific structure of the substituent can impact the electronic properties of the chromophore, thereby influencing the color of the resulting dye. researchgate.net Research has demonstrated the synthesis of novel azo dyes based on barbituric acid for creating a range of colors. researchgate.netfao.org

Table 1: General Synthesis of Azo Dyes from Barbituric Acid

| Step | Process | Description |

| 1 | Diazotization | An aromatic primary amine is treated with nitrous acid to form a diazonium salt. ekb.eg |

| 2 | Coupling | The diazonium salt is reacted with a 5-substituted barbituric acid derivative (like 5-nonylbarbituric acid) at the C-5 position. researchgate.net |

| 3 | Product | Formation of a 5-azo-barbituric acid dye, with color and properties influenced by the substituents. |

Role in Riboflavin (B1680620) and Other Fine Chemical Syntheses

Barbituric acid is a crucial precursor in the laboratory synthesis of riboflavin (vitamin B2). wikipedia.org The biosynthesis of riboflavin involves one molecule of guanosine triphosphate (GTP) and two molecules of ribulose-5-phosphate as substrates. engineering.org.cn In the chemical synthesis, barbituric acid provides the pyrimidine (B1678525) portion of the riboflavin structure. Its use as a starting material was a significant development that made the synthesis of riboflavin more cost-effective. wikipedia.org

The synthesis pathway for riboflavin involves the condensation of barbituric acid with other reagents to build the complex isoalloxazine ring system of the vitamin. While the parent barbituric acid is the direct precursor, 5-substituted derivatives like 5-nonylbarbituric acid serve as important building blocks for other fine chemicals and heterocyclic compounds. mdpi.comresearchgate.net The reactive nature of the C-5 position allows for its incorporation into a variety of molecular scaffolds, leading to the synthesis of diverse chemical entities with potential applications in materials science and as intermediates for more complex molecules. mdpi.com

Herbicidal Compound Development

Derivatives of barbituric acid, particularly those with substitutions at the C-5 position, have been extensively investigated for their herbicidal properties. mdpi.comsioc-journal.cnacs.org Research has focused on synthesizing 5-acylbarbituric acid derivatives, which have shown significant potential as active ingredients in herbicides. mdpi.comresearchgate.net These compounds often act as inhibitors of plant-specific enzymes, disrupting essential metabolic pathways and leading to weed death.

One of the primary targets for these types of herbicides is the enzyme protoporphyrinogen IX oxidase (PPO). mdpi.comacs.org Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, causes rapid lipid peroxidation of cell membranes, resulting in the death of the weed. mdpi.com

Studies on the structure-activity relationship (SAR) of these compounds have revealed that the nature of the substituent at the C-5 position is critical for their herbicidal efficacy. The introduction of different alkyl or acyl side chains at this position directly influences the compound's activity. mdpi.com For example, modifications to the length and structure of an alkyl side chain on the C-5 acyl group can impact the compound's ability to bind to the target enzyme, thereby affecting its herbicidal potency and spectrum. mdpi.com While specific studies on 5-nonylbarbituric acid itself were not detailed, the principle that 5-alkyl and 5-acyl derivatives are a promising class of herbicides is well-established. For instance, pelargonic acid (also known as nonanoic acid), a nine-carbon fatty acid similar in chain length to the nonyl group, is used as a non-selective, contact herbicide that destroys the cell walls of leaves. weedingtech.comepa.gov

Table 2: Herbicidal Activity of Selected 5-Acylbarbituric Acid Derivatives

| Compound ID | Target Weeds | Dosage | Inhibition Rate (%) | Reference |

| BA-II-2 | 14 out of 16 tested weed species | 18.8 g ha⁻¹ | >80% | mdpi.com |

| BA-III-2 | 13 out of 16 tested weed species | 18.8 g ha⁻¹ | >80% | mdpi.com |

| BBA-22 | Brassica campestris, Amaranthus retroflexus, Digitaria sanguinalis | 187.5 g ha⁻¹ | Good pre-emergent activity | sioc-journal.cn |

| BT-IV-1 | Brassia campestris, Amaranthus retroflexus, Chenopodium album, etc. | 37.5 g ha⁻¹ | >80% | acs.org |

| BA-1 | Various post-emergence weeds | 150 g ha⁻¹ | >70% | nih.gov |

This table presents data for various 5-acylbarbituric acid derivatives to illustrate the herbicidal potential of this class of compounds.

Patent Landscape and Intellectual Property Analysis

Historical Development of Barbituric Acid Derivative Patents

The patent history of barbituric acid derivatives began in the early 20th century, shortly after the synthesis of the parent compound by Adolf von Baeyer in 1864. The first significant patent in this class was for diethyl-barbituric acid, later known as barbital. This hypnotic drug was patented by Emil Fischer in 1903, marking the beginning of the commercialization of barbiturates. The early patents in this field were foundational, focusing on the core molecular structure and its sedative-hypnotic properties.

Throughout the 1920s to the mid-1950s, the patent landscape expanded rapidly as numerous derivatives were synthesized by modifying the substituents at the 5-position of the barbituric acid ring. This led to a plethora of patents for compounds with varying durations of action and therapeutic applications. Key patented compounds from this era include phenobarbital, amobarbital, pentobarbital, and secobarbital. These patents were primarily driven by the pharmaceutical industry's quest for safer and more effective sedatives, hypnotics, and anticonvulsants.

The core synthetic methods, such as the condensation of malonic esters with urea (B33335), were also subjects of early patents. These process patents were crucial for securing the commercial production of these drugs. The historical patenting strategy was largely centered on composition of matter claims for new derivatives and process claims for their synthesis.

| Key Historical Patent Developments | Era | Significance |

| Patent for Diethyl-barbituric acid (Barbital) | Early 1900s | First commercially successful barbiturate (B1230296), establishing the therapeutic potential of the class. |

| Patents for Phenobarbital and other 5-substituted derivatives | 1910s-1930s | Expansion of the barbiturate class with compounds having different pharmacokinetic profiles. |

| Patents on improved synthetic methods | 1920s-1950s | Enabled large-scale and more efficient production of barbiturates. |

Current Patent Trends Related to Barbituric Acid, 5-Nonyl- and its Analogues

While the use of traditional barbiturates has declined, patenting activity around new derivatives continues, driven by the exploration of novel therapeutic applications beyond their classic sedative-hypnotic effects. Current patent trends indicate a shift towards developing barbituric acid analogues with applications in areas such as oncology, infectious diseases, and immunology.

Specifically for long-chain 5-alkyl barbituric acids like Barbituric acid, 5-nonyl-, recent patent literature suggests a focus on their potential as antimicrobial and anticancer agents. For instance, patent application WO2018178198A1 describes barbituric acid derivatives with lipophilic groups for use as antimicrobial agents, potentially effective against drug-resistant bacteria. google.comwipo.int The inclusion of a nonyl group at the 5-position would confer significant lipophilicity to the molecule, aligning with the trends observed in this patent.

Another notable patent, US5869494A, discloses barbituric acid analogs for a range of non-clinical applications, including anti-tumor, anti-infectious, and immune-modulating activities. google.com This patent highlights the ongoing interest in leveraging the barbiturate scaffold to develop new therapeutic agents. The broad claims in such patents suggest that novel 5-substituted derivatives, including 5-nonyl-barbituric acid, could be encompassed within their scope, provided they demonstrate the claimed biological activities.

A 2024 review of the field underscores the continued exploration of barbituric acid derivatives in multicomponent reactions to generate diverse molecular libraries for screening a wide array of biological targets. mdpi.com This trend supports the idea that novel compounds like Barbituric acid, 5-nonyl- are likely being synthesized and evaluated for various non-clinical applications, with promising results leading to new patent filings.

| Recent Patent Application/Publication | Focus | Relevance to Barbituric acid, 5-nonyl- |

| WO2018178198A1 | Barbituric acid derivatives with lipophilic groups as antimicrobial agents. google.comwipo.int | The 5-nonyl group is a significant lipophilic substituent. |

| US5869494A | Barbituric acid analogs for anti-tumor, anti-infectious, and immune-modulating uses. google.com | Broad claims may cover novel 5-alkyl derivatives with these activities. |

| Recent scientific reviews (2024) | Synthesis of diverse barbituric acid derivatives for various bio-applications. mdpi.com | Indicates a continuing innovation landscape for new analogues. |

Strategic Patenting in Chemical Synthesis and Non-Clinical Biological Applications

Strategic patenting in the context of Barbituric acid, 5-nonyl- and its analogues involves a multi-faceted approach that goes beyond the composition of matter of the new chemical entity. A key strategy is to secure intellectual property around novel and efficient synthetic routes. Given that the fundamental synthesis of barbiturates is well-established, patents in this area would likely focus on improvements that offer higher yields, use greener reagents, or enable the synthesis of previously inaccessible analogues. For instance, a patent could claim a specific catalytic system or a novel purification method that is particularly advantageous for producing long-chain 5-alkyl barbiturates.

Another critical area for strategic patenting is the discovery and claiming of new non-clinical biological applications. As research uncovers novel mechanisms of action for barbituric acid derivatives, companies are filing patents on new uses for these compounds. For Barbituric acid, 5-nonyl-, this could include its application as a research tool to probe biological pathways or its use as an active ingredient in non-pharmaceutical compositions, such as antimicrobial coatings for medical devices.

Furthermore, a "patent fencing" strategy is often employed, where a company files a series of patents around a core invention to create a protective barrier against competitors. For Barbituric acid, 5-nonyl-, this could involve:

A primary patent on the compound itself.

Secondary patents on specific formulations or delivery systems.

Patents on the use of the compound for specific non-clinical applications.

Patents on novel intermediates or byproducts of the synthesis process.

This comprehensive approach to intellectual property ensures a robust and defensible patent portfolio, maximizing the commercial potential of new barbituric acid derivatives.

| Strategic Patenting Area | Description | Example for Barbituric acid, 5-nonyl- |

| Novel Synthesis Methods | Patenting improved, more efficient, or greener synthetic routes. | A novel catalytic method for the alkylation of the 5-position with a nonyl group. |

| New Non-Clinical Applications | Securing patents for newly discovered biological activities and uses. | Use as an antifungal agent in agricultural applications or as a modulator of a specific enzyme in in-vitro assays. |

| Patent Fencing | Creating a portfolio of patents to broadly protect the core invention. | Patenting the compound, its synthesis, formulations, and multiple non-clinical uses. |

Future Research Directions and Emerging Trends

Development of Novel Barbituric Acid, 5-Nonyl- Derivatives for Specific Academic Pursuits

The synthesis of novel analogs based on the Barbituric acid, 5-nonyl- scaffold is a primary area of future investigation. The core structure provides a versatile platform for chemical modification to generate libraries of compounds for academic research. Methodologies such as Knoevenagel condensation and Michael addition reactions, which are well-established for modifying the barbituric acid core, are being adapted for this purpose. researchgate.netmdpi.com

Key synthetic strategies are expected to focus on:

Modifications at the N1 and N3 positions: Introducing different substituents on the nitrogen atoms of the pyrimidine (B1678525) ring can significantly alter the electronic and steric properties of the molecule.

Functionalization of the nonyl chain: Introducing functional groups (e.g., hydroxyl, amino, or carboxyl groups) onto the C9 alkyl chain can create derivatives with altered polarity and potential for further conjugation.

Formation of fused heterocyclic systems: Reacting the Barbituric acid, 5-nonyl- with various reagents can lead to the creation of more complex, polycyclic structures with unique three-dimensional shapes. mdpi.com

These novel derivatives are instrumental for structure-activity relationship (SAR) studies, allowing researchers to systematically probe how specific structural changes affect the compound's properties and interactions with biological or material systems.

| Modification Strategy | Potential Derivatives | Research Pursuit / Application |

| N-alkylation/arylation | 1,3-Dimethyl-5-nonylbarbituric acid | Probing receptor binding pockets, studying metabolic stability. |

| Nonyl chain oxidation | 5-(9-Hydroxynonyl)barbituric acid | Introduction of hydrogen bonding capability, creating sites for conjugation. |

| Knoevenagel Condensation | 5-Nonyl-5-(arylmethylene)barbituric acids | Development of fluorescent probes, investigation of electronic properties. |

| Michael Addition | 5-Nonyl-5-(3-oxobutyl)barbituric acid | Synthesis of complex precursors, exploration of novel reaction pathways. researchgate.net |

Advanced Spectroscopic and Computational Approaches

To fully characterize the novel derivatives of Barbituric acid, 5-nonyl-, researchers are employing a suite of advanced analytical and computational techniques. These methods provide deep insights into the molecular structure, conformation, and electronic properties that govern the compound's behavior.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for confirming the chemical structure of newly synthesized derivatives. Advanced 2D NMR techniques (e.g., COSY, HSQC) can elucidate complex connectivity and stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional solid-state structure, offering precise data on bond lengths, angles, and intermolecular interactions. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups within the molecule, confirming the success of synthetic modifications. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition of novel compounds. nih.gov

Computational Chemistry: Computational modeling and simulation are becoming indispensable tools. Molecular docking studies, for instance, can predict the binding affinity and orientation of Barbituric acid, 5-nonyl- derivatives within the active site of a target protein, guiding the design of more potent and selective molecules. nih.gov Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of these compounds.

| Technique | Information Gained for Barbituric acid, 5-nonyl- Derivatives |

| 1D & 2D NMR | Connectivity of atoms, chemical environment, stereochemical relationships. |

| X-ray Crystallography | Precise 3D structure, bond angles/lengths, crystal packing. researchgate.net |

| FT-IR | Presence of key functional groups (C=O, N-H, C-H). researchgate.net |

| Mass Spectrometry | Molecular weight confirmation and fragmentation patterns. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological macromolecules. nih.gov |

Exploration of Undiscovered Biological Activities through High-Throughput Screening

While the parent barbituric acid class has known biological activities, the specific profile of Barbituric acid, 5-nonyl- and its derivatives remains largely unexplored. High-throughput screening (HTS) offers a powerful strategy to rapidly assess large libraries of these compounds against a wide array of biological targets. nih.govmdpi.com This approach can uncover unexpected activities and identify starting points for new research avenues.

HTS campaigns can be designed to investigate various potential effects, including:

Antimicrobial activity against diverse panels of bacteria and fungi.

Antiviral properties.

Enzyme inhibition or activation.

Receptor binding and modulation.

Antiproliferative effects on cancer cell lines. nih.gov

The integration of HTS with modern technologies like microfluidics and automated microscopy allows for the screening of millions of compounds in a short period, accelerating the pace of discovery. mdpi.comnih.gov Hits identified from these screens would then undergo more detailed secondary assays to validate their activity and determine their mechanism of action.

Sustainable Synthesis and Green Chemistry Innovations

There is a growing emphasis in chemical synthesis on the development of environmentally benign processes. Future research on Barbituric acid, 5-nonyl- will increasingly focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Key areas of innovation include:

Use of Heterogeneous Catalysts: Employing solid-supported catalysts, such as copper oxide nanoparticles, can simplify product purification and allow for catalyst recycling and reuse. isca.me

Solvent-Free Reactions: Performing reactions under neat conditions or using grinding techniques can eliminate the need for volatile and often toxic organic solvents. researchgate.netisca.me

Alternative Energy Sources: Utilizing ultrasound or microwave irradiation can often accelerate reaction rates and improve yields compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multicomponent reactions are particularly effective in this regard. mdpi.com

| Traditional Method | Green Chemistry Alternative | Key Advantage |

| Homogeneous acid/base catalysis | Recyclable solid catalysts (e.g., CuO nanoparticles). isca.me | Ease of separation, reusability, reduced waste. |

| Reaction in organic solvents | Solvent-free synthesis or use of aqueous media. isca.me | Reduced environmental impact, lower cost, enhanced safety. |

| Conventional heating | Ultrasound or microwave irradiation. researchgate.net | Shorter reaction times, often higher yields, energy efficiency. |

| Stepwise synthesis | One-pot multicomponent reactions. mdpi.com | Increased efficiency, reduced purification steps, higher atom economy. |

Applications in Emerging Scientific Fields and Cross-Disciplinary Research

The unique properties conferred by the long nonyl chain open up possibilities for Barbituric acid, 5-nonyl- in fields beyond traditional pharmacology. The lipophilic nature of the molecule makes it a candidate for applications where interaction with non-polar environments is key.

Materials Science: The ability of barbituric acid derivatives to form ordered structures through hydrogen bonding could be exploited in the design of novel supramolecular assemblies, liquid crystals, or organic semiconductors. The nonyl chain could influence the packing and solubility of these materials in organic media.

Drug Delivery: The lipophilicity of Barbituric acid, 5-nonyl- could be leveraged in the development of lipid-based drug delivery systems, such as liposomes or micelles, to encapsulate and transport other therapeutic agents.

Biomimetic Chemistry: The molecule could be incorporated into synthetic membranes to study transport phenomena or to act as a channel-forming agent, mimicking biological ion channels.

Sensor Technology: Derivatives could be designed as chemical sensors, where the binding of a target analyte to the barbituric acid headgroup is transduced into a detectable signal, with the nonyl tail anchoring the sensor to a surface or membrane.

Cross-disciplinary collaborations between synthetic chemists, biologists, materials scientists, and engineers will be essential to fully realize the potential of Barbituric acid, 5-nonyl- in these emerging areas.

Q & A

Q. How can synthetic limitations for electron-withdrawing group (EWG) incorporation be overcome?

- Methodology : Replace electrophilic aromatic substitution with condensation reactions using CH-acidic aldehydes (e.g., 4-formylphenyl derivatives). This avoids side reactions at methine carbons and expands functional group diversity .

Key Notes

- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on reproducible methodologies.

- Contradictions in synthetic data (e.g., substituent reactivity) require systematic kinetic/thermodynamic analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products